molecular formula C33H34N4O3 B1226242 Pyrophaeophorbide a

Pyrophaeophorbide a

Cat. No.: B1226242
M. Wt: 534.6 g/mol
InChI Key: FDKRLXBXYZKWRZ-UHFFFAOYSA-N
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Description

Overview of Chlorophyll (B73375) Degradation Pathways and Their Significance

Chlorophyll degradation is a highly visible and vital process in the life cycle of plants, most notably during leaf senescence and fruit ripening. frontiersin.orgoup.com This breakdown prevents the accumulation of phototoxic chlorophyll molecules, which, once released from their protein complexes, can generate harmful reactive oxygen species. nih.govoup.com The process also allows for the remobilization of valuable nutrients, especially nitrogen, from aging tissues to other parts of the plant, such as developing seeds or storage organs. oup.comresearchgate.net

The primary pathway for chlorophyll degradation is often referred to as the "PAO/phyllobilin" pathway. oup.com A key enzyme in this pathway is pheophorbide a oxygenase (PAO). frontiersin.orgmdpi.com The degradation process involves several key steps:

Conversion of Chlorophyll b to Chlorophyll a: Chlorophyll b is first converted to chlorophyll a. frontiersin.org

Removal of Magnesium: The central magnesium ion is removed from chlorophyll a, a reaction catalyzed by Mg-dechelatase, to form pheophytin a. frontiersin.orgmdpi.com

Removal of the Phytol (B49457) Tail: The phytol tail is cleaved from pheophytin a by the enzyme pheophytinase, resulting in the formation of pheophorbide a. frontiersin.orgoup.com

Porphyrin Ring Opening: The macrocycle of pheophorbide a is opened by PAO to produce a red chlorophyll catabolite (RCC). oup.com

Further Modifications: RCC is then converted to non-fluorescent chlorophyll catabolites (NCCs), which are ultimately stored in the vacuole. oup.comresearchgate.net

This pathway ensures the safe detoxification of chlorophyll into stable, non-toxic molecules. oup.com

Contextualization of Pyrophaeophorbide a within the Chlorophyll Catabolome

This compound is a direct derivative of pheophorbide a. Pheophorbide a is a key intermediate in the chlorophyll breakdown pathway. frontiersin.org The conversion of pheophorbide a to this compound involves the removal of the C13²-methoxycarbonyl group. This modification is a significant step in the catabolism of chlorophyll.

Historical Perspective on this compound Research

Historically, research on chlorophyll and its derivatives was foundational to understanding photosynthesis. The elucidation of the structures of chlorophyll and its breakdown products, including pheophorbide a, began in the early 20th century. Initial studies focused on the chemical identification and characterization of these pigments. More recently, with the advent of advanced analytical techniques, research has shifted towards understanding the enzymatic pathways of chlorophyll degradation and the biological activities of its catabolites. nih.gov this compound, once considered just a degradation product, has gained attention for its potential applications, particularly in the field of photodynamic therapy. nih.govfrontiersin.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N4O3/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23/h7,12-14,17,21,36,38H,1,8-11H2,2-6H3,(H,39,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKRLXBXYZKWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC1=CC3=C(C4=C(CC(=C5C(C(C(=CC6=NC(=C2)C(=C6C)C=C)N5)C)CCC(=O)O)C4=N3)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24533-72-0
Record name Pyropheophorbide-a
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Natural Occurrence and Distribution in Biological and Environmental Systems

Presence in Aquatic Ecosystems

In aquatic environments, pyrophaeophorbide a is a prominent phaeopigment, a class of chlorophyll (B73375) degradation products. researchgate.net Its distribution patterns in both marine and freshwater systems are closely linked to the life and death of phytoplankton.

This compound is commonly found in marine sediments and the water column. researchgate.net Research in the northeast Pacific Ocean has shown that its concentration varies significantly with depth. In the upper and mid-water column (mesopelagic zone), concentrations are generally low. However, they increase notably closer to the seafloor. dntb.gov.ua, nih.gov, anu.edu.au

This deep-water enrichment is often attributed to the lateral transport of "older" resuspended sediments from continental margins, rather than solely from the vertical sinking of fresh organic matter. dntb.gov.ua, letpub.com This suggests that this compound can persist in the water column for extended periods. anu.edu.au Studies in Antarctic marine cores have also identified this compound, where it is sometimes bound via ester linkages to the sediment matrix. pnas.org

Table 1: Concentration of this compound in the Northeast Pacific Water Column This interactive table provides data on the varying concentrations of this compound relative to suspended particulate organic carbon (SPOC) at different depths.

Depth Zone Concentration Range (ng/μg SPOC) Primary Source Implication
Surface & Mesopelagic 0.01 – 0.1 Recent phytoplankton degradation
Near-bottom 0.05 – 0.6 Resuspended "older" sediment
Deep Maximum (Seasonal) Up to 0.6 (extending 1600m from bottom) Strong lateral transport events

Data sourced from studies at Station M in the NE Pacific. dntb.gov.ua, nih.gov, anu.edu.au

This compound is also present in freshwater ecosystems. Studies of Antarctic lakes have revealed its presence in sediment cores, providing a historical record of the lake's ecological conditions. escholarship.org For instance, its relative abundance can indicate shifts between freshwater and marine-influenced periods. The compound is also found in microbial mats. The conditions within these environments, particularly anoxic (oxygen-deficient) zones, are conducive to the transformation of chlorophyll into more stable derivatives like this compound. pnas.org, nih.gov In some freshwater ecosystems, the distribution of chlorophyll degradation products, including pheophorbides, shows distinct spatial and seasonal variations, reflecting the dynamics of the local food web. nih.gov

Due to its stability and specific origin, this compound is an effective biomarker for tracing the fate of organic matter derived from phytoplankton. Its presence in deep-sea sediments and suspended particulate matter helps scientists understand the complex processes of organic matter transformation and transport from the productive surface waters to the deep ocean. dntb.gov.ua, anu.edu.au An observed deep maximum in the ratio of this compound to particulate organic carbon was attributed to the lateral transport of older, resuspended sediments from the continental slope. letpub.com This was supported by a negative correlation with the radiocarbon values (Δ14C) of the particulate organic carbon, indicating an older source for the this compound-rich material. dntb.gov.ua, anu.edu.au

Freshwater Environments and Microbial Mats

Detection in Terrestrial Plant Tissues and Agricultural Systems

In terrestrial plants, the degradation of chlorophyll follows a highly regulated pathway, known as the pheophorbide a oxygenase/phyllobilin pathway, especially during leaf senescence (aging). mdpi.com, dntb.gov.ua, nih.gov This process breaks down the potentially phototoxic chlorophyll into non-toxic compounds called phyllobilins, which are then stored in the plant's vacuoles. mdpi.com Pheophorbide a is a key intermediate in this pathway, formed after the removal of magnesium and a phytol (B49457) tail from the chlorophyll a molecule. mdpi.com, dntb.gov.ua

This compound is derived from pheophorbide a through the loss of a carbomethoxy group. While it is an expected intermediate, it is generally transient in living plant tissues because the degradation pathway proceeds efficiently to the final phyllobilin products. mdpi.com However, this compound has been specifically identified as a chlorophyll-derived substance that can form during the thermal processing of plant-based food products, such as through blanching. nih.gov, raincoast.org The control of chlorophyll degradation has significant agricultural applications, as it affects processes like senescence and seed quality maintenance. mdpi.com, dntb.gov.ua

Association with Grazing and Microbial Degradation Processes

The formation of this compound is strongly associated with the process of herbivory, particularly the grazing of phytoplankton by zooplankton. nih.gov, anu.edu.au When zooplankton consume algae, the chlorophyll in the algal cells is rapidly converted to pheophorbide a and subsequently to this compound in their guts. These waste products are then excreted in fecal pellets, which sink through the water column. escholarship.org

Therefore, high concentrations of this compound and related compounds like steryl chlorin (B1196114) esters (where this compound is ester-linked to a sterol) in sediments are often used as a proxy for intense grazing activity in the overlying water column. escholarship.org, For example, sediment layers with a high abundance of steryl chlorin esters suggest an active population of zooplankton grazers was present at the time of deposition. escholarship.org

Microbial degradation also plays a role in the transformation of chlorophyll. In anoxic environments, microbial processes can contribute to the formation and preservation of this compound. pnas.org, nih.gov Laboratory simulations mimicking anoxic natural environments have shown that this compound can be converted to mesothis compound through the reduction of its vinyl group, a key step in the long-term geochemical pathway leading to the formation of sedimentary porphyrins. pnas.org, nih.gov

Biosynthetic and Degradation Pathways of Pyrophaeophorbide a

Enzymatic Pathways Leading to Pyrophaeophorbide a Formation

The enzymatic conversion of chlorophyll (B73375) derivatives to this compound is a crucial part of chlorophyll catabolism, particularly during plant senescence and in various microorganisms. This process is facilitated by a cascade of specific enzymes that modify the chlorophyll structure.

Research has identified two primary enzymatic pathways for the formation of this compound from pheophorbide a. nih.gov One pathway involves an enzyme named pheophorbidase (Phedase), which has been purified from radish (Raphanus sativus). nih.govresearchgate.net Phedase catalyzes the demethylation of pheophorbide a, removing the methoxycarbonyl group at the C-13(2) position. researchgate.netrsc.org This reaction forms an unstable intermediate, C-13(2)-carboxylpyropheophorbide a, which then undergoes non-enzymatic decarboxylation to yield the final product, this compound. nih.govresearchgate.netnih.gov The activity of Phedase is notably inhibited by its product, methanol (B129727). nih.govresearchgate.net

A second, alternative pathway involves an enzyme termed pheophorbide demethoxycarbonylase (PDC), which was isolated from the alga Chlamydomonas reinhardtii. nih.govresearchgate.net Unlike Phedase, PDC directly converts pheophorbide a to this compound without forming a detectable intermediate, likely through a nucleophilic reaction. nih.gov Both Phedase and PDC can be present as either senescence-induced or constitutive enzymes. nih.govresearchgate.net

A comparative look at the properties of Pheophorbidase and Pheophorbide Demethoxycarbonylase.

Property Pheophorbidase (Phedase) Pheophorbide Demethoxycarbonylase (PDC)
Source Organism Radish (Raphanus sativus) Chlamydomonas reinhardtii
Reaction Mechanism Two-step: Demethylation to C-13(2)-carboxylpyropheophorbide a, followed by non-enzymatic decarboxylation. nih.govresearchgate.net One-step: Direct conversion to this compound. nih.gov
Intermediate C-13(2)-carboxylpyropheophorbide a. nih.govnih.gov None detected. nih.gov
Molecular Weight 113,000 Da. nih.govresearchgate.net 170,000 Da (senescence-induced). nih.govresearchgate.net
Km for Pheophorbide a 14-15 µM. nih.govresearchgate.net 283 µM (senescence-induced). nih.govresearchgate.net

| Inhibition by Methanol | Yes. nih.govresearchgate.net | No specific effect. nih.govresearchgate.net |

The journey to this compound begins earlier in the chlorophyll degradation pathway. A key initial step is the hydrolysis of the phytyl ester bond of chlorophyll, a reaction catalyzed by the enzyme chlorophyllase (EC 3.1.1.14). nih.govwikipedia.orgnih.gov This reaction removes the long phytol (B49457) tail from the chlorophyll molecule, resulting in the formation of chlorophyllide a. wikipedia.orgmdpi.com

Following dephytylation, the central magnesium ion is removed from the chlorophyllide a macrocycle. This Mg-dechelation step leads to the formation of pheophorbide a. nih.govnih.gov Pheophorbide a then serves as the direct substrate for the enzymes Phedase and PDC, which carry out the final demethoxycarbonylation step to produce this compound. nih.govoup.com Therefore, chlorophyllase activity is essential for producing the necessary precursors for this compound formation. While chlorophyllase was long thought to be the primary dephytylating enzyme in senescence, some research suggests that other enzymes, like pheophytin pheophorbide hydrolase (PPH), may play a more significant role in this process in certain species like Arabidopsis. nih.gov

An alternative route to this compound involves the initial defunctionalization of the C-13(2) carbomethoxy group before the removal of the phytol tail. In some environments, such as specific microbial mats, chlorophyll a is first converted to pyrophaeophytin a. science.govyork.ac.uk This transformation involves the loss of the carbomethoxy group from chlorophyll a itself. Subsequently, the phytol chain is removed from pyrophaeophytin a, a reaction that can be catalyzed by chlorophyllase, to yield this compound. nih.govscience.govscience.gov This pathway highlights the variability in the sequence of degradation steps depending on the organism and environmental conditions.

Chlorophyllase Activity and Intermediate Formation (e.g., Chlorophyllide a, Phaeophorbide a)

Abiotic Transformation Routes

Once formed, this compound can undergo further transformations through non-enzymatic, abiotic processes, particularly in geological settings like marine and lacustrine sediments.

In the water column and sediments, this compound is a common chlorophyll degradation product. dtic.milescholarship.org It is relatively stable and can persist in sediments for long periods, making it a useful biomarker for past photosynthetic productivity. researchgate.netresearchgate.net During early diagenesis, this compound can undergo further chemical alterations. One significant transformation is the reduction of the vinyl group at the C-3 position to an ethyl group, forming mesothis compound. whiterose.ac.uk This reaction is a key step in the geochemical pathway that links chlorophylls (B1240455) to the alkyl porphyrins found in ancient sediments and petroleum. whiterose.ac.uk

The degradation and transformation of this compound in the environment are influenced by various chemical factors. The stability of chlorophyll derivatives, in general, is known to be pH-dependent, with degradation rates often increasing in more acidic conditions. dss.go.thresearchgate.net

Hydrogen sulfide (B99878) (H₂S), a common compound in anoxic aquatic environments, plays a significant role in the abiotic transformation of this compound. whiterose.ac.uk Laboratory simulations have shown that in the presence of H₂S under anoxic conditions, this compound can be partially converted to mesothis compound through the reduction of its C-3 vinyl group. whiterose.ac.uk Interestingly, if molecular oxygen is also present, the reaction of this compound with H₂S can lead to the oxidative cleavage of the C-3 vinyl group, forming a formyl group and converting it into pyrophaeophorbide d. whiterose.ac.uk These reactions demonstrate the importance of the local redox environment in determining the ultimate fate of this compound in sediments. researchgate.netwhiterose.ac.uk Furthermore, H₂S has been shown to regulate the expression of senescence-related genes, which can indirectly influence chlorophyll degradation pathways in living organisms. researchgate.net

Diagenetic Processes in Sediments

Comparative Analysis of Diverse Chlorophyll Degradation Pathways

The degradation of chlorophyll, a hallmark of leaf senescence and fruit ripening, is a highly regulated and complex metabolic process. While the general "PAO/phyllobilin" pathway is conserved among terrestrial plants, significant variations exist across different species, developmental stages, and environmental conditions. ucanr.edunih.gov These variations are particularly evident in the steps leading to the formation of key intermediates, including Pheophorbide a, the direct precursor to this compound.

The initial stages of chlorophyll degradation can proceed via two main routes. The first route begins with the removal of the central magnesium atom from Chlorophyll a by Mg-dechelatase (encoded by STAY-GREEN genes) to form Pheophytin a. frontiersin.org Subsequently, the phytol tail is cleaved by Pheophytinase (PPH) to yield Pheophorbide a. frontiersin.org This pathway is considered the major route during leaf senescence in plants like Arabidopsis. ijpmbs.com The second route involves the initial removal of the phytol tail from Chlorophyll a by Chlorophyllase (CLH), producing Chlorophyllide a, followed by the removal of magnesium to form Pheophorbide a. researchgate.net This pathway has been observed during fruit ripening in some species. researchgate.net

The formation of this compound from its immediate precursor, Pheophorbide a, also exhibits significant diversity, with at least two distinct enzymatic pathways identified in different organisms. nih.gov This step involves the removal of the methoxycarbonyl group from the C-13² position of Pheophorbide a. smolecule.comnih.gov

The first pathway is a two-step process catalyzed by the enzyme Pheophorbidase (PPD) . nih.govwikipedia.org PPD first hydrolyzes the methyl ester at the C-13² position, a reaction known as demethylation, to produce a transient intermediate, C-13²-carboxyl-pyropheophorbide a, and methanol. nih.govresearchgate.net This intermediate is unstable and subsequently undergoes a spontaneous, non-enzymatic decarboxylation (loss of CO₂) to yield the final product, this compound. nih.govresearchgate.net PPD activity has been identified in several higher plant species, including radish (Raphanus sativus) and Chenopodium album. nih.govresearchgate.net The enzyme can exist as both a constitutive and a senescence-induced form. nih.gov

The second pathway involves a direct, single-step conversion catalyzed by the enzyme Pheophorbide demethoxycarbonylase (PDC) . nih.gov This enzyme catalyzes the direct removal of the entire methoxycarbonyl group from Pheophorbide a to form this compound, likely through a nucleophilic reaction, without the formation of the C-13²-carboxyl intermediate. nih.gov This pathway has been distinctly identified in the chlorophyll b-less mutant of the green alga Chlamydomonas reinhardtii. nih.gov Interestingly, a survey of 23 plant species from 15 families found that PDC activity was generally absent in plants that lacked PPD activity, with Chlamydomonas being the notable exception. nih.gov

These findings highlight a key divergence in the terminal steps of chlorophyll catabolism leading to this compound. While higher plants appear to predominantly utilize the PPD-mediated pathway, certain algae have evolved a more direct route via PDC.

Interactive Data Table: Comparison of Enzymatic Pathways for this compound Formation

FeaturePheophorbidase (PPD) PathwayPheophorbide demethoxycarbonylase (PDC) Pathway
Enzyme Pheophorbidase (PPD)Pheophorbide demethoxycarbonylase (PDC)
Reaction Mechanism Two-step: 1. Enzymatic demethylation 2. Non-enzymatic decarboxylation nih.govresearchgate.netOne-step: Direct enzymatic demethoxycarbonylation nih.gov
Substrate Pheophorbide a researchgate.netPheophorbide a nih.gov
Intermediate C-13²-carboxyl-pyropheophorbide a nih.govNone identified nih.gov
Final Product This compound nih.govThis compound nih.gov
Organism Example Radish (Raphanus sativus), Chenopodium album nih.govresearchgate.netChlamydomonas reinhardtii (NL-105 mutant) nih.gov
Inhibitors Methanol, Phenylmethylsulfonyl fluoride (B91410) (PMSF) nih.govN-ethylmaleimide nih.gov
Km for Pheophorbide a 14-15 µM (native enzyme) nih.gov283 µM (senescence-induced) nih.gov

Interactive Data Table: Key Steps in Chlorophyll Degradation Leading to this compound

StepPrecursorEnzyme(s)ProductCommon Occurrence
1Chlorophyll bChlorophyll b reductase (NYC1, NOL), 7-hydroxymethyl Chl a reductase (HCAR) nih.govChlorophyll aGeneral pathway in higher plants
2AChlorophyll aMg-dechelatase (SGR/NYE) frontiersin.orgPheophytin aMajor pathway in leaf senescence
2BChlorophyll aChlorophyllase (CLH) researchgate.netChlorophyllide aPathway in fruit ripening, plant defense
3APheophytin aPheophytinase (PPH) frontiersin.orgPheophorbide aMajor pathway in leaf senescence
3BChlorophyllide aMg-dechelatase (SGR/NYE)Pheophorbide aAlternative pathway
4APheophorbide aPheophorbidase (PPD) nih.govThis compoundVarious higher plants (e.g., Radish)
4BPheophorbide aPheophorbide demethoxycarbonylase (PDC) nih.govThis compoundAlgae (e.g., Chlamydomonas)

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for Pyrophaeophorbide a

The preparation of this compound can be efficiently achieved from chlorophyll-a precursors. A common laboratory-scale synthesis involves the treatment of chlorin (B1196114) e6 trimethyl ester. This process typically includes a base-mediated reaction in an aromatic solvent, followed by heating to induce decarboxylation and saponification, yielding this compound. google.com This foundational method provides access to the core scaffold for further chemical exploration.

Design and Preparation of this compound Derivatives

The peripheral functional groups of this compound offer multiple sites for chemical modification. These transformations are designed to modulate the molecule's physicochemical properties, such as polarity, solubility, and electronic characteristics. Key strategies include modifications at the C-3 vinyl group, the C-13¹-carbonyl group, and the C-17³-propionic acid side chain.

Structural Modifications at Specific Positions (e.g., C-3¹, C-17³)

The C-3 vinyl group and the C-17³ propionic acid are primary targets for structural alterations. The vinyl group's reactivity allows for a variety of additions and transformations, while the carboxylic acid at C-17³ is readily converted into esters and amides.

The vinyl substituent at the C-3 position is a versatile handle for introducing new functionalities. For instance, oxidation of the vinyl group under mild conditions, using atmospheric oxygen in the presence of thiols, can yield a formyl group at C-3. researchgate.net Furthermore, the vinyl group can be converted to a 2-(1-hexyloxyethyl) group to produce derivatives like HPPH (Photofrin®). whiterose.ac.uk

Modifications at the C-17³ position primarily involve the carboxylic acid group. Esterification with various alcohols is a common strategy to alter the lipophilicity and other properties of the molecule.

Starting MaterialReagents and ConditionsModified PositionResulting DerivativeReference
This compound1-Octadecanol, DCC, DMAPC-17³This compound 1-octadecanol ester whiterose.ac.uk
This compound2-Methoxyphenol, DCC, DMAPC-17³This compound 2-methoxyphenol ester whiterose.ac.uk
This compoundCholesterol, DCC, DMAPC-17³This compound cholesterol ester whiterose.ac.uk
Methyl pheophorbide aThiol, O₂, mild conditionsC-33-Formyl derivative researchgate.net
This compoundAcid, then 1-hexanol (B41254) under basic conditionsC-33-devinyl-3-(1'-hexyloxy)ethyl-pyropheophorbide-a (HPPH) google.com

Esterification and Etherification Reactions

Esterification and etherification reactions are fundamental strategies for derivatizing this compound, primarily targeting the C-17³ carboxylic acid and the C-3 vinyl group, respectively. These reactions are crucial for tuning the amphiphilicity of the resulting molecules. mdpi.com

Esterification of the C-17³ propionic acid side chain with different alcohols, such as 1-octadecanol or cholesterol, has been accomplished to create a series of esters. whiterose.ac.uk These reactions are often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). The resulting esters exhibit varied polarities and solubilities. whiterose.ac.uk For example, triglycine (B1329560) esters have been synthesized to enhance polarity. whiterose.ac.uk

Etherification is prominently used to modify the C-3 vinyl group. A key example is the synthesis of 2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide (HPPH), a potent photosensitizer. This involves the addition of an alcohol, such as 1-hexanol, across the vinyl double bond under acidic or basic conditions. google.com

Reaction TypeTarget PositionReagents/ConditionsProduct ExampleReference
EsterificationC-17³1-Octadecanol, DCC, DMAPThis compound 1-octadecanol ester whiterose.ac.uk
EsterificationC-17³Triglycine, EDC, HOBtTriglycine ester of this compound whiterose.ac.uk
EtherificationC-31-Hexanol, Acid/Base2-(1-hexyloxyethyl)-2-devinyl pyropheophorbide (HPPH) google.com
EsterificationC-17³Diethylene glycolPyropheophorbide α 17-diethylene glycol ester mdpi.com

Formation of Sulfur-Containing Derivatives

The introduction of sulfur-containing functional groups into the this compound structure has been explored to modulate its electronic and biological properties. These modifications can occur at several positions, including the C-3 vinyl group and the C-13¹ position.

One approach involves the reaction of this compound with hydrogen sulfide (B99878) (H₂S). In the absence of oxygen, this reaction can lead to the reduction of the C-3 vinyl group. whiterose.ac.uk However, in the presence of molecular oxygen, H₂S can facilitate the oxidative cleavage of the vinyl group to a formyl group, yielding pyrophaeophorbide d. whiterose.ac.ukresearchgate.net

Synthetic sulfur-containing derivatives have also been prepared by introducing alkyl sulfur groups at the C-3¹ position of methyl this compound. researchgate.netresearchgate.net Another strategy involves the addition of thiophenol to the C-3 vinyl group to produce phenylsulfanyl derivatives. researchgate.net Furthermore, the carbonyl group at C-13¹ can be converted to a thiocarbonyl group using Lawesson's reagent, leading to a significant bathochromic shift in the absorption spectra. mdpi.com

Modification SiteReagentsProduct DescriptionReference
C-3 Vinyl GroupH₂S, O₂Oxidative cleavage to a C-3 formyl group (pyrophaeophorbide d) whiterose.ac.ukresearchgate.net
C-3¹ PositionAlkyl thiolsC-3¹-alkylsulfur derivatives researchgate.netresearchgate.net
C-3 Vinyl GroupThiophenol, AIBNC-3²-phenylsulfanyl-chlorin researchgate.net
C-13¹ CarbonylLawesson's ReagentC-13¹-thioketone derivative mdpi.com

Generation of Meso-Derivatives via Vinyl Group Reduction

Reduction of the C-3 vinyl group to an ethyl group is a key transformation that leads to the formation of meso-pyrophaeophorbide a. This modification alters the electronic properties of the chlorin macrocycle.

A notable method for this reduction involves the reaction of this compound with hydrogen sulfide (H₂S) under conditions that simulate anoxic natural environments, such as low temperature and limited oxygen. researchgate.netwhiterose.ac.uk This reaction demonstrates that the reduction can occur under mild, abiotic conditions. whiterose.ac.uk The conversion of the vinyl group to an ethyl substituent is a significant step in the diagenetic pathway that links chlorophylls (B1240455) to sedimentary alkyl porphyrins. whiterose.ac.uk

Starting CompoundReagentKey TransformationProductReference
This compoundHydrogen Sulfide (H₂S)Reduction of C-3 vinyl group to an ethyl groupMesothis compound researchgate.netwhiterose.ac.uk

Spectroscopic and Chromatographic Characterization in Research

Advanced Chromatographic Techniques for Separation and Purification

Chromatography is a foundational technique for isolating Pyrophaeophorbide a from biological and environmental samples. The choice of method depends on the sample complexity, the required purity, and the analytical scale.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture. For phytoplankton pigments, including chlorophylls (B1240455) and their derivatives, HPLC allows for rapid separation with high resolution and sensitivity. noaa.gov The method's effectiveness stems from passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. wikipedia.org Different components interact with the adsorbent material at different rates, causing them to separate as they flow out of the column. wikipedia.org An improved HPLC method has been developed that can separate more than 50 chlorophylls, carotenoids, and their derivatives, including isomers, in a single run using a ternary gradient system. int-res.com Detection limits for chlorophylls and carotenoids using HPLC with absorbance spectroscopy are typically in the nanogram range. noaa.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used for the analysis of chlorophyll (B73375) pigments like this compound. noaa.govwikipedia.org This technique employs a non-polar stationary phase, typically silica (B1680970) particles chemically bonded with hydrocarbons like C8 or C18 (octadecylsilane, ODS), and a polar mobile phase. wikipedia.orgphenomenex.com In RP-HPLC, hydrophobic molecules in the polar mobile phase tend to adsorb to the hydrophobic stationary phase. wikipedia.org Elution is typically achieved by gradually increasing the proportion of an organic solvent (e.g., methanol (B129727), acetonitrile, ethyl acetate) in the mobile phase, which decreases its polarity. phenomenex.com This causes less polar compounds like this compound to elute later than more polar compounds. noaa.gov

Research has demonstrated the use of RP-HPLC with octadecyl-silica (ODS) stationary phases and mobile phases containing methanol and ethyl acetate (B1210297) to analyze this compound and its derivatives. whiterose.ac.uk The identities of the separated pigments are confirmed by comparing their retention times with those of pure standards and by analyzing their absorption spectra using an on-line diode array spectrophotometer. noaa.gov

Table 1: Example RP-HPLC System Parameters for Pigment Analysis

ParameterDescriptionReference
Column Type Reverse phase ODS-2 Spherisorb column (250 x 4.6 mm, 5 µm particle size) noaa.gov
Guard Column ODS-2 C18 packing material (50 x 4.6 mm, 5 µm particle size) noaa.gov
Mobile Phase A ternary gradient system, often involving solvents like methanol, acetonitrile, and aqueous buffers or ethyl acetate. int-res.com
Flow Rate Typically 1 ml/minute. noaa.gov
Detection Absorbance detector at 436 nm or a diode array spectrophotometer. noaa.gov

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective separation technique often used for qualitative analysis, purity assessment, and reaction monitoring. wikipedia.org The process involves spotting a sample onto a plate coated with a thin layer of an adsorbent (the stationary phase), such as silica gel. wikipedia.org The plate is then placed in a chamber with a solvent (the mobile phase), which moves up the plate by capillary action, separating the sample components based on their differential affinity for the stationary and mobile phases. wikipedia.org

In the context of this compound, TLC has been used to determine the relative polarity of its derivatives. whiterose.ac.uk Studies comparing a series of derivatives showed that TLC and RP-HPLC provided consistent polarity trends, confirming its utility in characterizing these compounds. whiterose.ac.uk For instance, more polar derivatives exhibit different migration distances on the TLC plate compared to less polar ones. whiterose.ac.uk More than 80% of all TLC separations are performed on silica gel stationary phases.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Analysis (e.g., 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds. azooptics.com In the study of this compound, 1H-NMR (proton NMR) is particularly crucial for providing detailed information about the hydrogen atoms within the molecule, revealing their chemical environment and connectivity. isuct.ru

The structures of this compound and its derivatives are routinely confirmed using 1H-NMR spectroscopy. whiterose.ac.uk The analysis of the 1H-NMR spectrum allows for the precise assignment of protons in the macrocycle and its various side chains. whiterose.ac.uk For instance, the signals corresponding to the meso-protons (5, 10, 20-H), the vinyl group protons (3¹-CH, 3²-CH₂), and the protons of the propionic acid side chain at C-17 can be identified and their chemical shifts and coupling constants determined. whiterose.ac.uk

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide further structural insights. COSY experiments help to establish the connectivity between adjacent protons, while NOESY reveals through-space proximity of protons, which is essential for determining the conformation of flexible side chains. isuct.ru For example, NOESY has been used to determine the orientation of the C3-substituent in derivatives of this compound. isuct.ru

The chemical shifts observed in the 1H-NMR spectrum are highly sensitive to the electronic environment of the protons. These shifts provide valuable information about the nature of the substituents on the chlorin (B1196114) ring. azooptics.com

Table 1: 1H-NMR Data for the Macrocycle of this compound in CDCl₃ whiterose.ac.uk

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
5, 10, 20-H9.50, 9.39, 8.57s (each 1H)
3¹-CH8.01dd (1H)18.0, 11.6
3²-CH₂6.29, 6.18d (each 1H)18.0, 11.6
7-CH₃3.26s (3H)
8¹-CH₂3.69q (2H)7.6
8²-CH₃1.69t (3H)7.6
12-CH₃3.41s (3H)
17-H4.49d (1H)9.2
17¹-CH₂2.29, 2.67m (each 1H)
17²-CH₂2.52m (2H)
18-H4.31q (1H)7.2
18-CH₃1.81d (3H)7.2
2-CH₃3.16s (3H)
NH-1.79br s (1H)

Note: The data presented is a representative example and may vary slightly depending on the specific experimental conditions.

Ultraviolet-Visible Spectroscopy for Spectral Properties and Absorption Maxima

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV and visible light by a sample. mt.com It is a fundamental tool for characterizing the electronic properties of molecules like this compound. The UV-Vis spectrum provides information about the wavelengths at which the molecule absorbs light most strongly, known as the absorption maxima (λmax). mt.com

The UV-Vis spectrum of this compound is characterized by a strong absorption band in the red region of the visible spectrum, which is a hallmark of chlorin-type molecules. whiterose.ac.uknih.gov This prominent band, often referred to as the Qy band, is typically observed around 665-669 nm. whiterose.ac.ukomlc.org The exact position of this absorption maximum can be influenced by the solvent and the specific derivatives of the molecule. whiterose.ac.uk In addition to the Qy band, this compound exhibits other characteristic absorption bands in the Soret region (around 400-420 nm) and intermediate regions of the spectrum. omlc.org

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a particular wavelength, is another important parameter obtained from UV-Vis spectroscopy. omlc.org For this compound, the molar extinction coefficient at its Qy band is significant, indicating a high probability of light absorption at this wavelength. omlc.org This property is crucial for applications that rely on the light-absorbing capabilities of the molecule.

Derivatization of this compound can lead to shifts in the absorption maxima. For example, modifications at the C-3 position have been shown to alter the λmax in the red region. whiterose.ac.uk

Table 2: UV-Vis Absorption Maxima (λmax) of this compound whiterose.ac.ukomlc.org

SolventSoret Band (nm)Qy Band (nm)Other Bands (nm)
Dichloromethane~410~669~506, ~536, ~612
AcetoneNot specified667Not specified
Chloroform~418665~508, ~540, ~608

Note: The absorption maxima can vary depending on the solvent and the specific experimental setup.

Mechanisms of Biological Activity Excluding Clinical Human Data

Photosensitization Mechanisms

The efficacy of Pyrophaeophorbide a as a photosensitizer is rooted in its ability to absorb light energy and transfer it to molecular oxygen, leading to the formation of cytotoxic reactive oxygen species (ROS). nih.govmdpi.com This process is central to its application in photodynamic therapy (PDT), a treatment modality that utilizes a photosensitizer, light, and oxygen to destroy target cells. nih.govmdpi.com

Upon illumination, this compound transitions from its ground state to an excited singlet state. nih.gov It then undergoes intersystem crossing to a more stable, long-lived excited triplet state. nih.gov This triplet state is the primary initiator of two types of photochemical reactions that generate ROS. nih.govwikipedia.org

In Type I reactions, the excited triplet state of the photosensitizer interacts directly with a substrate molecule. nih.govias.ac.in This interaction involves the transfer of an electron or a hydrogen atom, resulting in the formation of radical ions or free radicals. nih.govwikipedia.org These radicals can then react with molecular oxygen to produce superoxide (B77818) radical anions (O₂•⁻), which can further lead to the generation of other highly reactive species like the hydroxyl radical (HO•). nih.govwikipedia.org While most tetrapyrrole-based photosensitizers are believed to predominantly operate through the Type II mechanism, the occurrence and contribution of Type I reactions can depend on the specific photosensitizer and its environment. nih.govias.ac.in

The Type II photochemical process is generally considered the principal mechanism for many photosensitizers used in PDT. nih.gov In this pathway, the excited triplet state of this compound transfers its energy directly to ground-state molecular oxygen (³O₂). nih.govias.ac.in This energy transfer excites the oxygen molecule to its highly reactive singlet state (¹O₂). nih.govias.ac.in Singlet oxygen is a potent and indiscriminate oxidizing agent that can damage a wide array of biomolecules, including lipids, proteins, and nucleic acids, ultimately leading to cell death. nih.govmdpi.com this compound is known to have a high quantum yield for singlet oxygen formation upon light illumination. mdpi.com

Reactive Oxygen Species (ROS)Generating MechanismDescription
**Singlet Oxygen (¹O₂) **Type IIThe excited photosensitizer transfers energy directly to molecular oxygen, creating a highly reactive oxygen species that can damage cellular components. nih.govias.ac.in
Superoxide Radical (O₂•⁻) Type IThe excited photosensitizer transfers an electron to a substrate, which then reacts with oxygen to form this radical. nih.govwikipedia.org
Hydroxyl Radical (HO•) Type ICan be formed from the dismutation or reduction of superoxide radicals, representing a highly potent oxidant. nih.gov

The efficiency of energy transfer in photosensitization is dictated by the photophysical properties of this compound. A key characteristic is its strong absorption in the far-red spectral region, which allows for deeper tissue penetration of light. mdpi.com The transition to a long-lived triplet state is crucial as it provides a sufficient window for interaction with molecular oxygen. nih.gov The structure of the molecule and its immediate environment, including solvent polarity and aggregation state, can significantly influence these photophysical properties, thereby affecting the efficiency of both fluorescence emission and ROS generation. mdpi.com For instance, the aggregation of photosensitizers in aqueous environments can alter their photodynamic activity. nih.gov

Generation of Reactive Oxygen Species (ROS)

Type I Photochemical Reactions (Electron Transfer)

Interaction with Biological Systems (In Vitro and Non-Human In Vivo Models)

The effectiveness of this compound as a photosensitizer in a biological context is highly dependent on its ability to be taken up by cells and localize in vulnerable subcellular compartments.

Studies using various cell lines have shown that this compound and its derivatives can efficiently diffuse into cells. nih.gov The specific mechanisms of uptake and the resulting subcellular distribution are influenced by the physicochemical properties of the molecule, such as lipophilicity and the presence of specific functional groups. nih.gov

Research has demonstrated that the subcellular localization of this compound derivatives can be a critical determinant of their photodynamic efficacy. nih.gov For example, in human pharyngeal squamous cell carcinoma (FaDu) cells, certain ether derivatives of this compound were found to localize to the lysosomes at lower concentrations, but predominantly to the mitochondria at concentrations at or above the 50% lethal dose (LD50). nih.gov This suggests that mitochondria are a particularly sensitive target for photodamage mediated by these compounds. nih.govnih.gov

The aggregation state of this compound derivatives also plays a role in their localization. Monomeric forms appear to be the more active fraction, capable of localizing to mitochondria and inducing greater phototoxicity, while aggregated forms tend to accumulate in lysosomes, where they are less active. nih.gov Furthermore, modifications to the molecular structure, such as the addition of an erlotinib (B232) moiety or alterations at the chiral center, can significantly impact cellular uptake, retention, and ultimately, the photodynamic action of the compound. mdpi.com

Cell LineDerivative/ConditionSubcellular LocalizationKey Finding
Human Pharyngeal Squamous Carcinoma (FaDu) Octyl, decyl, dodecyl ether derivatives (LysosomesLocalization is concentration-dependent. nih.gov
Human Pharyngeal Squamous Carcinoma (FaDu) Octyl, decyl, dodecyl ether derivatives (≥LD50)MitochondriaMitochondrial localization correlates with higher phototoxicity. nih.gov
Human Pharyngeal Squamous Carcinoma (FaDu) Propyl, pentyl, hexyl, heptyl ether derivativesMitochondriaThese derivatives consistently target mitochondria across various concentrations. nih.gov
Murine Radiation-Induced Fibrosarcoma (RIF) mutants Hexyl ether derivative (LysosomesResistant cell lines showed lysosomal localization at lower concentrations. nih.gov
Human Lung and Head/Neck Cancer Cells Dodecyl-PPHLysosomes (via endocytosis)High lipophilicity leads to plasma membrane binding and subsequent endocytosis to lysosomes. nih.gov
Human Lung and Head/Neck Cancer Cells HPPH (a this compound derivative)Mitochondria/EREfficiently diffuses into cells but has a high egress rate. nih.gov

Biochemical Pathways Modulated by this compound and Its Derivatives

This compound and its chemically modified derivatives exert their biological effects by modulating several key biochemical pathways. Their activity is primarily linked to their function as photosensitizers, but also extends to the inhibition of specific enzymes involved in cancer progression and metabolic regulation.

A primary mechanism of action for this compound is its role as a photosensitizer in photodynamic therapy (PDT). smolecule.com Upon excitation with light of a specific wavelength, this compound transitions to an excited triplet state. It can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen and other reactive oxygen species (ROS). smolecule.com This production of ROS is cytotoxic and forms the basis of its application in targeting and destroying tumor cells. smolecule.com The generated ROS can induce cellular damage through various mechanisms, including lipid peroxidation, protein damage, and DNA strand breaks, ultimately leading to apoptosis or necrosis of the target cells.

Derivatives of this compound have been developed to enhance these photosensitizing properties and to target specific pathways. For instance, certain derivatives have demonstrated improved light absorption and singlet oxygen generation capabilities. smolecule.com Modifications at the C3-vinyl group of methyl pyropheophorbide-a can yield derivatives with altered electronic properties. researchgate.net Furthermore, some derivatives have shown enhanced efficacy against carbonic anhydrase IX, an enzyme that is overexpressed in many tumors and contributes to the acidification of the tumor microenvironment, promoting growth and metastasis. smolecule.com

Beyond cancer-related pathways, derivatives of this compound have been implicated in modulating metabolic pathways relevant to other diseases. Methyl this compound, an alkaloid derivative identified in Dracaena trifasciata, has been studied for its potential antidiabetic activity through the inhibition of the α-glucosidase enzyme. jppres.com This enzyme is critical for breaking down complex carbohydrates into absorbable glucose units; its inhibition can help manage postprandial blood glucose levels. jppres.com

The formation of this compound itself involves specific enzymatic pathways. It is a breakdown product of chlorophyll (B73375) a, formed from pheophorbide a. smolecule.com Two main enzymatic routes have been identified: one involves the enzyme pheophorbidase, which demethylates pheophorbide a, leading to an intermediate that decarboxylates to form this compound. The second pathway utilizes the enzyme pheophorbide demethoxycarbonylase to directly convert pheophorbide a into this compound. smolecule.com

Table 1: Biochemical Pathways and Enzymes Modulated by this compound and its Derivatives

Compound/Derivative Pathway/Enzyme Modulated Biological Outcome
This compound Photosensitization (Reactive Oxygen Species Generation) Cytotoxicity in target cells (e.g., tumor cells) smolecule.com
This compound Derivatives Carbonic Anhydrase IX Inhibition of enzyme associated with tumor growth and metastasis smolecule.com
Methyl this compound α-glucosidase Inhibition of carbohydrate breakdown, potential antidiabetic effect jppres.com

Modulation of Specific Receptors (e.g., Androgen Receptor Inhibition)

The androgen receptor (AR) is a crucial protein in the development and progression of diseases like prostate cancer. nih.govfrontiersin.org Substances that can block or inhibit this receptor are of significant therapeutic interest. cancer.gov Research has identified a derivative of this compound as a potential inhibitor of the androgen receptor.

Specifically, Methyl this compound has been identified in extracts of Dracaena trifasciata and investigated for its activity against androgen receptors. dntb.gov.ua Studies have shown that this compound exhibits inhibitory effects on the androgen receptor, suggesting a potential mechanism for its biological activity. dntb.gov.ua While the exact nature of this inhibition (e.g., competitive vs. non-competitive) by Methyl this compound is a subject of ongoing research, its ability to interact with and block AR function represents a significant finding. dntb.gov.uanih.gov The inhibition of AR signaling can disrupt the growth and survival of androgen-dependent cells. nih.gov

Table 2: Receptor Modulation by this compound Derivative

Compound Receptor Type of Modulation Investigated For

Role in Physiological Processes (e.g., as a metabolic indicator)

This compound serves as an important biomarker in ecological and environmental studies, providing insights into specific physiological and metabolic processes within aquatic ecosystems. Its presence and concentration in water and sediments are used as indicators of food web dynamics, particularly herbivorous grazing. int-res.comresearchgate.net

As a degradation product of chlorophyll a, this compound is a key marker for the grazing activity of zooplankton, such as copepods, on phytoplankton. int-res.comresearchgate.net When phytoplankton are consumed by these herbivores, chlorophyll a is broken down in their gut into various derivatives, with this compound being a prominent and relatively stable end product. researchgate.netresearchgate.net Therefore, detecting elevated levels of this compound in sediment or water column samples is considered a strong indicator of recent grazing pressure and the metabolic processing of phytoplankton by herbivores. int-res.comresearchgate.net

The utility of this compound as a biomarker stems from its relative stability compared to other chlorophyll derivatives like pheophorbide a. researchgate.net While pheophorbides are also produced during grazing, they can degrade more quickly. The persistence of this compound allows it to accumulate in sediments, providing a more integrated signal of grazing activity over time. researchgate.net

Beyond grazing, the formation of this compound can also occur through the senescence of algal cells, although this pathway is often considered secondary to herbivory. researchgate.netresearchgate.net The compound is also considered an indicator of fresh organic matter in sediments. researchgate.net The distribution of chlorophyll a and its various derivatives, including this compound, can thus offer a detailed picture of the fate of phytoplankton production, distinguishing between processes like grazing, sinking of ungrazed cells, and microbial degradation. researchgate.netswan.ac.uk

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Pheophorbide a
Methyl this compound
Chlorophyll a
Singlet oxygen
Carbonic anhydrase IX
α-glucosidase
Androgen Receptor

Advanced Research Applications

Utilization as a Molecular Tracer and Biogeochemical Indicator

Pyrophaeophorbide a is extensively used as a molecular tracer to understand biogeochemical processes in aquatic environments. As a degradation product of chlorophyll (B73375) a, its presence and concentration in water and sediment samples provide valuable insights into ecological dynamics.

Detailed research has established this compound as a key indicator of zooplankton grazing on phytoplankton. When zooplankton consume phytoplankton, chlorophyll a is metabolized in their guts to form this compound, which is then egested in fecal pellets. whiterose.ac.uk The abundance of this compound in marine sediments is, therefore, often correlated with the intensity of herbivorous grazing pressure in the overlying water column. whiterose.ac.uk

Furthermore, this compound serves as a tracer for suspended particulate organic matter (SPOC), particularly in studies of continental margin and deep-sea environments. escholarship.org Its distribution in the water column can reveal the lateral transport of organic material from productive coastal zones to the deep ocean. escholarship.org Studies in the northeast Pacific have shown increasing concentrations of this compound with proximity to the seafloor, suggesting its association with resuspended sediments and its utility in tracing the movement of "older" organic matter.

The ratio of this compound to other chlorophyll pigments can also indicate the depositional conditions of sediments. For instance, a high percentage of this compound can signify that the primary decomposition pathway for chlorophyll a is through biotic factors like zooplankton grazing. whiterose.ac.uk

Application AreaSpecific Use of this compoundKey Research Finding
Biogeochemistry Indicator of zooplankton grazingConcentration in sediments correlates with grazing intensity on phytoplankton. whiterose.ac.uk
Oceanography Tracer for suspended particulate organic matter (SPOC)Helps track the lateral transport of organic matter from continental shelves to the deep ocean. escholarship.org
Paleoceanography Marker for depositional conditionsRatios to other pigments reveal the dominant chlorophyll degradation pathways in sediments. whiterose.ac.uk

Application in Fundamental Photosynthesis and Pigment Research

In the field of photosynthesis and pigment research, this compound is a crucial compound for studying the degradation pathways of chlorophylls (B1240455). Understanding how chlorophylls break down is fundamental to comprehending nutrient cycling and the fate of primary production in ecosystems.

Laboratory studies have utilized this compound to investigate its transformation under various environmental conditions. For example, research has demonstrated the conversion of this compound to mesothis compound under anoxic conditions in the presence of hydrogen sulfide (B99878), a key reaction in the diagenetic pathway leading to the formation of sedimentary alkyl porphyrins. whiterose.ac.uk Such studies provide evidence for low-temperature abiotic reactions in the geochemical reduction of organic matter. whiterose.ac.uk

The spectroscopic properties of this compound are well-characterized, making it a useful standard and reference compound in pigment analysis. Its distinct absorption and fluorescence spectra allow for its quantification and differentiation from other chlorophyll derivatives in complex mixtures extracted from environmental samples.

Spectroscopic Data for this compound Derivatives:

Compound UV-Vis λmax (nm) in CH2Cl2
Methyl this compound 410, 509, 537, 611, 669 google.com
Pyropheophorbide a 1-octadecanol ester 665 (in red range) whiterose.ac.uk

| Pyropheophorbide a 2-methoxyphenol ester | 665 (in red range) whiterose.ac.uk |

Proton Nuclear Magnetic Resonance (¹H-NMR) and mass spectrometry (MS) are also vital tools for the structural confirmation of this compound and its synthesized derivatives. whiterose.ac.uk

Development of Research Tools and Probes

The inherent fluorescent properties of this compound make it a valuable scaffold for the development of advanced research tools, particularly fluorescent probes for cellular imaging. nih.govmdpi.com These probes are designed to visualize and track specific biological processes within living cells.

Researchers have synthesized derivatives of this compound to create probes with tailored properties, such as improved water solubility or specific targeting capabilities. These molecular probes can be used in fluorescence microscopy to study cellular dynamics in real-time. nih.gov The development of such probes is a significant area of research, as they offer non-invasive methods to investigate cellular functions and dysfunctions. rsc.org

For instance, the modification of the this compound structure can lead to the creation of probes for detecting specific analytes or changes in the cellular microenvironment. The strong absorbance and fluorescence in the red part of the spectrum are particularly advantageous for bioimaging, as they allow for deeper tissue penetration and minimize background autofluorescence from biological tissues.

Integration into Nanoconstructs for Research Purposes

A burgeoning area of research is the integration of this compound and its derivatives into nanoconstructs for various biomedical applications, including immunotherapy research.

A notable example is the use of Methyl this compound (MPPa) in the development of nanocomposites for cancer immunotherapy. nih.gov In one study, a novel nanoconstruct, CNMCF, was created by combining graphitic carbon nitride, MPPa, copper ions, and folate. nih.gov In this system, MPPa functions as a photodynamic therapy (PDT) agent. Upon light irradiation, it generates reactive oxygen species that can induce immunogenic cell death (ICD) in cancer cells. nih.gov This process enhances the tumor's immunogenicity, making it more susceptible to immune checkpoint blockade therapies. nih.gov

The nanoconstruct was also designed to alleviate tumor hypoxia, which in turn down-regulated PD-L1 expression and promoted the infiltration of T lymphocytes into the tumor, further boosting the anti-tumor immune response. nih.gov This research highlights the potential of integrating this compound derivatives into multifunctional nanosystems to create more effective cancer treatment strategies.

Nanoconstruct ComponentRole in Research Application
Methyl this compound (MPPa) Photodynamic therapy agent to induce immunogenic cell death. nih.gov
Graphitic Carbon Nitride Nanocarrier system. nih.gov
Copper Ion Chemodynamic therapy agent. nih.gov
Folate Targeting moiety for cancer cells. nih.gov

Precursor in Synthetic Chemistry for Novel Bioactive Compounds

This compound serves as a valuable and readily available starting material in synthetic chemistry for the creation of novel bioactive compounds. Its complex chlorin (B1196114) macrocycle provides a unique scaffold that can be chemically modified to produce a diverse range of derivatives with potential therapeutic applications.

One significant application is its use as a precursor for the synthesis of bacteriochlorins. nih.gov Bacteriochlorins are of great interest as photosensitizers in photodynamic therapy because they absorb light at longer wavelengths (in the near-infrared region) than chlorins, allowing for deeper tissue penetration. uj.edu.pl For example, 13²-oxobacteriopyropheophorbide a, which can be derived from bacteriochlorophyll-a and is structurally related to this compound derivatives, has been used to synthesize highly conjugated bacteriochlorins with intense absorption bands in the 816–850 nm range. nih.govresearchgate.net

Furthermore, the chemical modification of this compound has led to the synthesis of various derivatives with potential anti-cancer, anti-viral, and other pharmacological activities. The reactivity of different positions on the this compound molecule allows for the introduction of various functional groups, leading to the generation of libraries of new compounds for biological screening. whiterose.ac.uk This makes this compound a key building block in the discovery of new drug candidates. nih.gov

Future Research Directions and Emerging Methodologies

Elucidation of Undiscovered Biosynthetic and Degradation Pathways

While the basic degradation pathway of chlorophyll (B73375) to Pyrophaeophorbide a is generally understood, nuances and alternative routes remain to be fully mapped out. In vitro studies with broccoli florets have shown that Chlorophyll a degrades to Chlorophyllide a, which then forms Phaeophorbide a and subsequently this compound. ucanr.edu However, the complete enzymatic and molecular mechanisms driving these transformations, especially under different environmental conditions, are not entirely clear.

Future research will likely focus on identifying and characterizing the specific enzymes and genetic pathways responsible for each step of the degradation process in various organisms. For instance, studies have suggested that microbial activity significantly influences chlorophyll degradation pathways. researchgate.net Investigating the role of different microorganisms and their enzymatic machinery in the formation of this compound could reveal novel biosynthetic or degradation routes. Furthermore, the transformation of this compound into other compounds, such as mesothis compound, under anoxic conditions with the presence of hydrogen sulfide (B99878), points to complex geochemical pathways that warrant further investigation. whiterose.ac.uk

Advanced Analytical Techniques for Trace Analysis and Metabolomics

The detection and quantification of this compound and its derivatives, often present in trace amounts within complex biological matrices, necessitate the use of highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of chlorophyll degradation products. ucanr.edumun.ca Modern advancements in liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (MS), offer enhanced resolution and sensitivity. ijnrd.org

Future methodologies will likely involve the increasing application of tandem mass spectrometry (MS/MS or MSn) for detailed structural elucidation of novel this compound derivatives. whiterose.ac.uk Techniques like Morphologically-Directed Raman Spectroscopy (MDRS) could provide detailed analysis of particle size, shape, and chemical composition in complex samples. nanopharm.co.uk Furthermore, tracer-based metabolomics, which uses stable isotopes to follow the metabolic fate of compounds, could be a powerful tool to quantitatively trace the biosynthetic and degradation pathways of this compound in living systems. nih.govfrontiersin.org The integration of these advanced analytical techniques will be crucial for building comprehensive metabolomic profiles and understanding the subtle metabolic shifts involving this compound. mdpi.comunivie.ac.atfrontiersin.org

Computational Modeling and In Silico Studies of this compound and Its Derivatives

Computational modeling and in silico studies are becoming indispensable tools for predicting the properties and interactions of molecules like this compound, thereby guiding experimental research. nih.govnih.govtms.org Molecular docking studies, for example, can predict the binding affinities and interaction modes of this compound derivatives with biological targets. mdpi.comrjraap.comnih.govrjeid.com This is particularly valuable in fields like photodynamic therapy, where understanding the interaction between the photosensitizer and target cells is critical.

Future in silico research could focus on developing more accurate quantitative structure-activity relationship (QSAR) models for this compound analogues. These models can predict the biological activity of newly designed derivatives, accelerating the discovery of compounds with desired properties. whiterose.ac.uk Furthermore, computational models can simulate the behavior of this compound in different biological environments, providing insights into its stability, transport, and potential interactions with other molecules. plos.orgmdpi.com

Exploration of Novel Biological Activities in Non-Clinical Contexts

While much of the research on this compound has been in the context of photodynamic therapy, its biological activities in other, non-clinical areas are a promising field of future exploration. For instance, some studies have suggested that this compound possesses antioxidant properties. rjptonline.org Further investigation into its antioxidant capacity and the underlying mechanisms could lead to applications in food preservation or as a supplement in animal feed.

Additionally, the ecological roles of this compound and its derivatives are an area ripe for discovery. As a degradation product of chlorophyll, it is ubiquitous in aquatic and terrestrial ecosystems. mun.caescholarship.org Research into its effects on microbial communities, its role in nutrient cycling, and its potential as a biomarker for ecosystem health could unveil new and important biological functions. Studies on various plant and marine extracts have revealed a range of biological activities, and isolating and characterizing the specific contributions of this compound within these extracts could lead to novel applications. mdpi.commdpi-res.com

Biotechnological Production and Engineering of this compound Analogues

The natural extraction of this compound can be inefficient and yield low quantities. Biotechnological production using microbial systems offers a promising alternative for sustainable and scalable synthesis. frontiersin.orgvut.czmdpi.com Genetically engineering microorganisms to express the necessary enzymes for the chlorophyll degradation pathway could enable the controlled production of this compound.

Furthermore, metabolic engineering techniques could be employed to create novel analogues of this compound with enhanced properties. science.govnih.gov By introducing or modifying genes in the biosynthetic pathway, it may be possible to produce derivatives with altered light absorption properties, increased stability, or enhanced biological activity. This approach could lead to the development of a new generation of photosensitizers or other bioactive compounds based on the this compound scaffold. frontiersin.orgnih.gov

Q & A

Q. What methodological steps are essential for isolating Pyrophaeophorbide a from natural sources?

this compound is typically isolated via solvent extraction (e.g., methanol or acetone) followed by chromatographic purification. Column chromatography using silica gel or Sephadex LH-20 is commonly employed, with purity confirmed via HPLC-MS. Thin-layer chromatography (TLC) can monitor fractions during purification .

Q. How is this compound structurally characterized in experimental settings?

Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) to confirm the porphyrin-derived skeleton. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid), while high-resolution mass spectrometry (HR-MS) validates molecular weight .

Q. What in vitro assays are used to assess this compound’s photodynamic activity?

Researchers use cell viability assays (e.g., MTT or CCK-8) on cancer cell lines under controlled light exposure. Reactive oxygen species (ROS) generation is quantified using fluorescent probes like DCFH-DA. Comparative studies include dark controls to isolate light-dependent effects .

Advanced Research Questions

Q. How can experimental designs optimize this compound’s synthesis yield and reproducibility?

Design of Experiments (DOE) methodologies, such as response surface modeling, identify optimal reaction conditions (e.g., solvent ratio, temperature). Replication studies and statistical tools (e.g., ANOVA) validate reproducibility. Purification protocols must document solvent gradients and column pressures to ensure consistency .

Q. What strategies address contradictory data on this compound’s bioavailability in preclinical models?

Meta-analysis of pharmacokinetic parameters (e.g., AUC, Cmax) across studies can resolve discrepancies by normalizing variables like dosage forms or animal models. Isotope-labeled this compound facilitates tracing in biodistribution studies. Methodological transparency, including detailed protocols for tissue sampling and analytical techniques (e.g., LC-MS/MS), is critical .

Q. How should researchers evaluate this compound’s mechanism of action in heterogeneous cancer cell populations?

Single-cell RNA sequencing or fluorescence-activated cell sorting (FACS) can identify subpopulations with differential responses. Mechanistic studies integrate ROS detection with apoptosis markers (e.g., caspase-3 activation). Controls should account for light penetration variability in 3D tumor spheroid models .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., Hill equation) quantify EC50 values. Bootstrapping or Bayesian methods assess uncertainty in dose-response curves. Sensitivity analyses test robustness against outliers, particularly in studies with small sample sizes .

Methodological Considerations

  • Data Integrity : Maintain raw spectral data (NMR, MS) and chromatograms in repositories like Zenodo for independent verification .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies, reporting animal welfare protocols and sample size justifications .
  • Interdisciplinary Collaboration : Combine chemical synthesis expertise with bioassay specialists to validate biological activity mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.